molecular formula C10H11NO2 B14025499 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one

3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one

Cat. No.: B14025499
M. Wt: 177.20 g/mol
InChI Key: DIKLFWLCICYXPT-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one is a spirocyclic compound featuring a fused bicyclic structure composed of two three-membered rings sharing a single atom. The core scaffold, 2-azaspiro[3.3]heptan-1-one, incorporates a nitrogen atom in one ring and a ketone group at the 1-position. The substituent at the 3-position is a furan-2-yl group, an oxygen-containing heteroaromatic ring. The molecular formula of the compound is C₁₀H₁₁NO₂, with a molecular weight of 177.21 g/mol (calculated from structural data).

Its structural rigidity and heteroaromatic substituent make it a candidate for medicinal chemistry, though specific biological data are unavailable in the evidence.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(furan-2-yl)-2-azaspiro[3.3]heptan-3-one

InChI

InChI=1S/C10H11NO2/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12)

InChI Key

DIKLFWLCICYXPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one typically involves the reaction of furan derivatives with azaspiro compounds under specific conditions. One common method includes the cyclization of furan-2-yl ketones with azaspiro intermediates in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, contributing to its bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one with structurally analogous derivatives, focusing on substituents, molecular properties, and commercial availability:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Availability
This compound Furan-2-yl C₁₀H₁₁NO₂ 177.21 Not reported Discontinued
3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one 4-Fluorophenyl C₁₂H₁₂FNO 205.23 Not reported Available
3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one Thiophen-2-yl C₁₀H₁₁NOS 181.26 Not reported Available
3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one Pyridin-4-yl C₁₁H₁₂N₂O 188.09 Not reported Available
3-(1-Methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one 1-Methylpyrazol-4-yl C₁₀H₁₃N₃O 191.23 Not reported Available

Key Comparative Insights:

In contrast, the 4-fluorophenyl substituent introduces electron-withdrawing effects, which may stabilize the compound against oxidation . The pyridin-4-yl derivative (C₁₁H₁₂N₂O) introduces basicity, which could improve water solubility or binding to biological targets .

Synthesis and Stability: The discontinuation of the furan derivative contrasts with the commercial availability of fluorophenyl and pyridine analogs, suggesting superior stability or broader applicability of the latter. Fluorinated spirocyclic compounds (e.g., C₁₂H₁₂FNO) are often prioritized in drug discovery due to their metabolic stability and bioavailability .

Limitations:

  • No melting points or spectroscopic data (e.g., ¹H-NMR, MS) for the target compound are reported in the evidence.
  • Biological activity and pharmacokinetic profiles remain unexplored in the provided sources.

Methodological Considerations

Structural validation tools like SHELX (used for crystallographic refinement, ) and ORTEP-III (for molecular visualization, ) are critical for characterizing spirocyclic compounds. The absence of crystallographic data for this compound in the evidence highlights a gap in its structural elucidation.

Biological Activity

3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one is a heterocyclic compound characterized by a spirocyclic structure that incorporates a furan ring. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H11NOC_{10}H_{11}NO. The presence of both nitrogen and oxygen within its structure contributes to its diverse reactivity and potential biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. For instance, compounds with similar spirocyclic structures have been shown to inhibit various biological pathways, leading to their antimicrobial and anticancer effects .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of azaspiro compounds highlighted their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases or the modulation of cell cycle regulators .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several azaspiro compounds, including this compound. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, making it a promising candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer activity, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-7 (breast cancer)15 µM

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